molecular formula C18H37NO B1252929 (2R,5S)-4-dodecyl-2,5-dimethylmorpholine

(2R,5S)-4-dodecyl-2,5-dimethylmorpholine

Cat. No.: B1252929
M. Wt: 283.5 g/mol
InChI Key: ZFZYQMQYEVIHMY-ZWKOTPCHSA-N
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Description

(2R,5S)-4-Dodecyl-2,5-dimethylmorpholine is a chiral morpholine derivative characterized by a 12-carbon alkyl chain (dodecyl) at the 4-position and methyl groups at the 2- and 5-positions of the morpholine ring. The stereochemistry at C2 (R) and C5 (S) confers distinct spatial and electronic properties, influencing its reactivity, solubility, and intermolecular interactions. Morpholine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and supramolecular chemistry due to their versatility as catalysts, ligands, or bioactive agents. This compound’s extended alkyl chain enhances lipophilicity, making it suitable for lipid-based formulations or membrane-interacting systems .

Properties

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

(2R,5S)-4-dodecyl-2,5-dimethylmorpholine

InChI

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-18(3)20-16-17(19)2/h17-18H,4-16H2,1-3H3/t17-,18+/m0/s1

InChI Key

ZFZYQMQYEVIHMY-ZWKOTPCHSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C[C@H](OC[C@@H]1C)C

Canonical SMILES

CCCCCCCCCCCCN1CC(OCC1C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2R,5S)-4-dodecyl-2,5-dimethylmorpholine with three morpholine derivatives from the provided evidence, focusing on structural features, physicochemical properties, and functional roles.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound C₁₈H₃₅NO 4-dodecyl, 2-methyl (R), 5-methyl (S) 281.48 Not reported High lipophilicity, chiral centers
(3R,5S)-3,5-Dimethylmorpholine hydrochloride C₆H₁₄ClNO 3-methyl (R), 5-methyl (S), hydrochloride salt 151.64 Not reported Polar, water-soluble salt form
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine C₁₅H₂₃BN₂O₃ Boronate ester at pyridinyl group, morpholine ring 290.16 132–135 Boron-containing, Suzuki coupling reagent
C22H24O4 (from ) C₂₂H₂₄O₄ Benzoyl, hydroxymethyl, methyl groups on tetrahydrofuran (THF) ring 352.42 373–375 Hydrogen-bonded crystal lattice

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The dodecyl chain in this compound significantly increases its hydrophobicity compared to the smaller methyl-substituted (3R,5S)-3,5-dimethylmorpholine hydrochloride. This property may enhance membrane permeability or compatibility with nonpolar solvents.
  • Solubility : The hydrochloride salt form of (3R,5S)-3,5-dimethylmorpholine improves aqueous solubility, whereas the dodecyl derivative likely requires organic solvents for dissolution. The boron-containing morpholine () exhibits moderate solubility in polar aprotic solvents due to its boronate ester group.
  • Thermal Stability : The boronated morpholine has a defined melting point (132–135°C) , while the dodecyl derivative’s melting point is unreported but expected to be lower due to its flexible alkyl chain. The THF-derived C22H24O4 () shows high thermal stability (melting point 373–375°C), attributed to its rigid, hydrogen-bonded crystal structure .

Stereochemical and Functional Differences

  • Chirality : Both this compound and (3R,5S)-3,5-dimethylmorpholine hydrochloride have defined stereochemistry, but the positions of methyl groups differ. The 2,5-dimethyl arrangement may influence ring puckering and hydrogen-bonding capacity compared to 3,5-dimethyl analogs.
  • Functional Groups: The dodecyl chain provides a nonpolar anchor, contrasting with the boronate ester in , which enables cross-coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,5S)-4-dodecyl-2,5-dimethylmorpholine
Reactant of Route 2
Reactant of Route 2
(2R,5S)-4-dodecyl-2,5-dimethylmorpholine

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